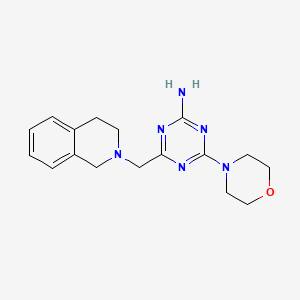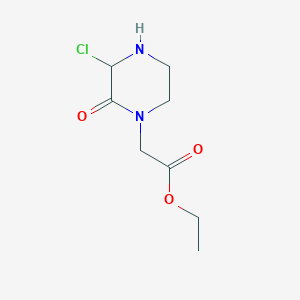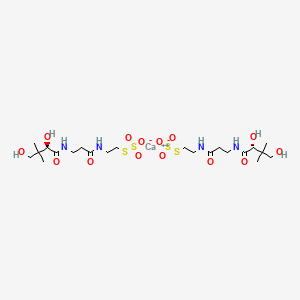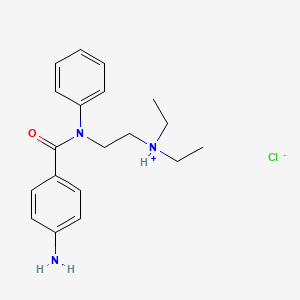
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a triazinylmethyl group. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- typically involves multicomponent reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has also been explored, where the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles is achieved in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
化学反应分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of alkylating agents or acylating agents under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce more saturated tetrahydroisoquinoline compounds .
科学研究应用
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the triazinylmethyl group.
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional hydroxyl groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triazinylmethyl group enhances its potential for various applications, distinguishing it from other tetrahydroisoquinoline derivatives .
属性
CAS 编号 |
30146-60-2 |
|---|---|
分子式 |
C17H22N6O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6O/c18-16-19-15(20-17(21-16)23-7-9-24-10-8-23)12-22-6-5-13-3-1-2-4-14(13)11-22/h1-4H,5-12H2,(H2,18,19,20,21) |
InChI 键 |
IIAIKQFMKXFAFT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC3=NC(=NC(=N3)N4CCOCC4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)










